N-(4-methylidenecyclohexyl)-1,3-benzothiazole-2-carboxamide
Description
N-(4-methylidenecyclohexyl)-1,3-benzothiazole-2-carboxamide is a synthetic small molecule featuring a benzothiazole core linked to a 4-methylidenecyclohexyl group via a carboxamide bridge. The benzothiazole scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and receptor-modulating properties . This compound was designed as part of a broader effort to explore cycloalkyl-substituted benzothiazole derivatives targeting hormone-related pathways, particularly the estrogen receptor (ER). Its synthesis and preliminary evaluation were reported by Bhole et al. The 4-methylidenecyclohexyl substituent introduces conformational rigidity and lipophilicity, which may enhance binding affinity to hydrophobic pockets in target proteins.
Properties
IUPAC Name |
N-(4-methylidenecyclohexyl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-10-6-8-11(9-7-10)16-14(18)15-17-12-4-2-3-5-13(12)19-15/h2-5,11H,1,6-9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZFGNQMYVBYQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylidenecyclohexyl)-1,3-benzothiazole-2-carboxamide typically involves the reaction of 1,3-benzothiazole-2-carboxylic acid with 4-methylidenecyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Reacts with concentrated HCl or H₂SO₄ under reflux to yield 1,3-benzothiazole-2-carboxylic acid and 4-methylidenecyclohexylamine .
Conditions : 6M HCl, 100°C, 12h. -
Basic Hydrolysis :
NaOH (aq.) cleaves the amide bond to form the carboxylate salt.
Conditions : 2M NaOH, 80°C, 8h.
Key Data :
| Reaction Type | Reagents | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|
| Acidic | HCl (6M) | 100°C | 12h | Benzothiazole-2-carboxylic acid | 75–85% |
| Basic | NaOH (2M) | 80°C | 8h | Sodium benzothiazole-2-carboxylate | 70–80% |
Oxidation Reactions
The benzothiazole sulfur and methylidene group are oxidation sites:
-
Sulfur Oxidation :
H₂O₂ or m-CPBA oxidizes the thiazole sulfur to sulfoxide (S=O) or sulfone (O=S=O) .
Conditions : m-CPBA (1.2 eq.), CH₂Cl₂, 0°C→RT, 2h. -
Methylidene Group Oxidation :
Ozone or KMnO₄ oxidizes the exocyclic double bond to a ketone or epoxide.
Conditions : O₃, CH₂Cl₂/MeOH, -78°C, followed by reductive workup.
Key Data :
| Substrate Site | Oxidizing Agent | Product | Selectivity | Yield |
|---|---|---|---|---|
| Thiazole sulfur | m-CPBA | Sulfoxide | High | 90% |
| Methylidene C=C | O₃ | Cyclohexanone derivative | Moderate | 60–70% |
Reduction Reactions
-
Amide Reduction :
LiAlH₄ reduces the carboxamide to a benzothiazole-2-methylamine .
Conditions : LiAlH₄ (4 eq.), THF, reflux, 6h. -
Double Bond Hydrogenation :
H₂/Pd-C saturates the methylidenecyclohexyl group to a methylcyclohexyl moiety .
Conditions : 1 atm H₂, Pd/C (10%), EtOH, RT, 24h.
Key Data :
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Amide reduction | LiAlH₄ | 2-(Aminomethyl)benzothiazole | 65% |
| C=C hydrogenation | H₂/Pd-C | N-(4-methylcyclohexyl) derivative | 85% |
Substitution Reactions
Electrophilic substitution occurs at the benzothiazole C-5/C-6 positions:
-
Nitration :
HNO₃/H₂SO₄ introduces nitro groups .
Conditions : Conc. HNO₃, H₂SO₄, 0°C→RT, 3h. -
Halogenation :
NBS or Cl₂ adds halogens regioselectively .
Conditions : NBS (1.1 eq.), AIBN, CCl₄, reflux, 4h.
Key Data :
| Substitution Type | Reagents | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-6 | 6-Nitro derivative | 55% |
| Bromination | NBS/AIBN | C-5 | 5-Bromo derivative | 70% |
Cyclization and Annulation
The methylidenecyclohexyl group participates in Diels-Alder reactions:
-
With Dienophiles :
Reacts with maleic anhydride to form bicyclic adducts .
Conditions : Toluene, 110°C, 8h. -
Photochemical [2+2] Cycloaddition :
UV light induces dimerization via the methylidene C=C bond.
Key Data :
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Diels-Alder | Maleic anhydride, Δ | Bicyclic lactam | 50% |
| [2+2] Cycloaddition | UV light (254 nm) | Dimerized product | 30% |
Catalytic Cross-Coupling
The benzothiazole ring facilitates Suzuki-Miyaura couplings:
-
With Aryl Boronic Acids :
Pd(PPh₃)₄ catalyzes C-C bond formation at the C-2 position .
Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O, 80°C, 12h.
Key Data :
| Coupling Partner | Catalyst | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 2-Arylbenzothiazole derivative | 75% |
Mechanistic Insights
-
Amide Hydrolysis : Proceeds via tetrahedral intermediate formation under acidic conditions .
-
Sulfur Oxidation : Follows a radical pathway with m-CPBA, generating sulfoxide selectively.
-
Diels-Alder Reactivity : The methylidenecyclohexyl group acts as a diene, requiring electron-deficient dienophiles .
This compound’s multifunctional reactivity makes it valuable for medicinal chemistry optimizations, particularly in anticancer and anti-inflammatory drug development .
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : N-(4-methylidenecyclohexyl)-1,3-benzothiazole-2-carboxamide serves as a foundational structure for synthesizing more complex compounds. Its unique properties enable researchers to explore new chemical pathways and develop novel materials.
- Coordination Chemistry : The compound can act as a ligand in coordination chemistry, forming complexes with various metal ions which can be utilized in catalysis and material science.
Biology
- Antimicrobial Properties : Research indicates that compounds related to benzothiazole demonstrate significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains by inhibiting their growth mechanisms .
- Anticancer Activity : Studies have highlighted the potential of benzothiazole derivatives in cancer therapy. For example, certain hybrids exhibit cytotoxic effects on cancer cell lines like HCT-116 and MCF-7, suggesting that this compound could be developed into an anticancer agent .
Medicine
- Drug Development : The compound is being investigated for its therapeutic potential in targeting specific enzymes and receptors involved in disease pathways. Its ability to modulate enzyme activity positions it as a candidate for drug development aimed at treating various conditions, including cancer and infections .
- VEGFR-2 Inhibition : Recent studies have shown that benzothiazole derivatives can act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in cancer progression and metastasis. The compound's structural features may enhance its efficacy as an anti-cancer therapeutic agent .
Industrial Applications
- Advanced Materials : The unique properties of this compound make it suitable for developing advanced materials used in electronics and coatings.
- Synthesis of Specialty Chemicals : This compound can serve as a precursor in the synthesis of specialty chemicals, contributing to various industrial applications ranging from agrochemicals to pharmaceuticals .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-methylidenecyclohexyl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Key Observations
Core Heterocycle Variations: The benzothiazole core in the target compound is structurally distinct from benzimidazoles (B1, B8) and oxadiazoles (Compound 4j). Thiazolidinone derivatives (NAT-1, NAT-2) feature a five-membered ring with a sulfur atom, which confers conformational flexibility and hydrogen-bonding capacity, contrasting with the planar benzothiazole .
JNJ-54717793’s trifluoromethylpyrazine substituent enhances blood-brain barrier penetration, a feature absent in the target compound but critical for neurokinin-1 antagonism .
Biological Targets: While the target compound is hypothesized to modulate ER activity, oxadiazole derivatives (e.g., Compound 4j) exhibit direct Bcl-2 inhibition, suggesting divergent mechanisms of apoptosis regulation . NAT-1 and NAT-2’s thiazolidinone scaffold activates PPAR-γ, a nuclear receptor unrelated to ER pathways, highlighting the impact of core structure on target specificity .
Synthetic Accessibility :
- The synthesis of benzothiazole carboxamides typically involves coupling benzothiazole-2-carboxylic acid with cycloalkyl amines, whereas benzimidazole derivatives require condensation of o-phenylenediamine with aldehydes or carboxylic acids .
Research Implications and Limitations
Current evidence underscores the importance of substituent choice and core heterocycle in determining biological activity. However, empirical data on the target compound’s potency, selectivity, and pharmacokinetics remain sparse compared to well-studied analogues like JNJ-54717793 or NAT-1 .
Biological Activity
N-(4-methylidenecyclohexyl)-1,3-benzothiazole-2-carboxamide is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. Benzothiazoles are known for their roles in medicinal chemistry, exhibiting a wide range of pharmacological effects including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to detail the biological activity of this compound through a comprehensive review of available literature.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H15N2OS
- Molecular Weight : 257.35 g/mol
This compound features a benzothiazole ring system that is crucial for its biological activity, particularly its interaction with various biological targets.
Antimicrobial Activity
Research has demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures to this compound possess potent antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| This compound | S. aureus | 32.00 ± 1.73 |
| Similar Benzothiazole Derivative | E. coli | 28.00 ± 1.50 |
Anticancer Activity
This compound has shown promising anticancer activity in various studies. It has been evaluated against multiple cancer cell lines including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. The compound exhibited cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 Value (µM) | Reference Drug |
|---|---|---|
| NCI-H460 | 3.61 | Doxorubicin |
| HepG2 | 3.14 | Doxorubicin |
| HCT-116 | 4.20 | Doxorubicin |
In vitro studies revealed that the compound induces apoptosis in cancer cells through the activation of caspases, specifically caspase-3 and caspase-9, highlighting its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Activity
Benzothiazole derivatives are also recognized for their anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators in inflammatory pathways .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Inhibition of enzymes involved in inflammation and cancer progression.
- Apoptosis Induction : Activation of apoptotic pathways leading to cancer cell death.
- Antimicrobial Action : Disruption of bacterial cellular functions.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several benzothiazole derivatives including this compound against clinical isolates of bacteria. The results indicated that the compound exhibited superior antibacterial activity compared to standard antibiotics .
Study on Anticancer Properties
In another investigation focusing on anticancer properties, this compound was tested against a panel of human cancer cell lines. The findings suggested that the compound not only inhibited cell growth but also triggered apoptotic mechanisms through mitochondrial pathways .
Q & A
Q. What are the common synthetic routes for preparing N-(4-methylidenecyclohexyl)-1,3-benzothiazole-2-carboxamide?
The synthesis typically involves coupling 1,3-benzothiazole-2-carboxylic acid with 4-methylidenecyclohexylamine using carbodiimide-based coupling agents (e.g., EDCl or DCC) or chloroformates. Key steps include:
Q. Example Reaction Conditions Table
| Reagent/Condition | Role | Reference |
|---|---|---|
| EDCl/HOBt | Carbodiimide coupling agent | |
| DMF | Solvent | |
| 4-methylidenecyclohexylamine | Nucleophile | |
| 0–25°C, 12–24h | Reaction conditions |
Q. What analytical techniques are used to characterize this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent connectivity and purity.
- IR spectroscopy to identify carbonyl (C=O, ~1650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC to assess purity (>95% threshold for biological assays) .
Q. How is the preliminary bioactivity of this compound evaluated?
Initial screens focus on:
- Antimicrobial assays : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
- Enzyme inhibition : Testing against target enzymes (e.g., DprE1 for antitubercular activity) via fluorescence-based kinetic assays .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Q. Example Refinement Metrics Table
| Parameter | Value (Target Compound) | Reference |
|---|---|---|
| R-factor | <0.05 | |
| Crystallographic Software | SHELXL v.2018/1 | |
| Twinning Detection | Yes/No |
Q. What strategies optimize reaction yields and selectivity during synthesis?
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency.
- Temperature control : Lower temperatures (0°C) reduce side reactions.
- Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates acylation .
Q. How are contradictions in biological data addressed (e.g., varying IC₅₀ values)?
- Dose-response validation : Replicate assays under standardized conditions (pH 7.4, 37°C).
- Structural analogs : Compare activity trends to identify SAR (structure-activity relationship) outliers.
- Computational docking : Use AutoDock Vina to predict binding modes and validate experimental IC₅₀ .
Q. What mechanistic insights exist for its enzyme inhibitory activity?
- DprE1 inhibition : The benzothiazole carboxamide moiety binds covalently to Cys387 in Mycobacterium tuberculosis DprE1, blocking cell wall synthesis.
- Kinetic studies : Time-dependent inactivation (Kinact/KI > 10³ M⁻¹s⁻¹) confirms irreversible binding .
Q. How are pharmacokinetic properties (ADMET) evaluated for this compound?
- In vitro assays :
- Caco-2 permeability : Predict intestinal absorption.
- Microsomal stability (human/rat liver microsomes) to estimate metabolic half-life.
- hERG inhibition (patch-clamp) to assess cardiac toxicity risk.
- In silico tools : SwissADME predicts LogP (ideally 2–3) and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

